Synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole
Technical Synthesis Guide: 5-(1,2,3,6-Tetrahydropyridin-4-yl)thiazole Scaffolds
Part 1: Executive Summary
The 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a core scaffold in cyclin-dependent kinase (CDK) inhibitors and other ATP-competitive kinase antagonists. Its structural rigidity, combined with the hydrogen-bonding potential of the thiazole nitrogen and the solubilizing capability of the tetrahydropyridine ring, makes it a critical target for drug discovery campaigns.
This guide details the "Gold Standard" synthetic route for this scaffold, prioritizing modularity, scalability, and chemical yield. The primary strategy utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between a stable tetrahydropyridine-4-boronate ester and a 5-halothiazole. This approach avoids the instability issues often associated with thiazole-5-boronic acids.
Part 2: Retrosynthetic Analysis
To synthesize the target 5-(1,2,3,6-tetrahydropyridin-4-yl)thiazole (1) , we disconnect the C–C bond between the C4 position of the tetrahydropyridine and the C5 position of the thiazole.
Strategic Disconnection:
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Bond Cleavage: The biaryl bond is cleaved to reveal two key precursors: an electrophilic 5-halothiazole and a nucleophilic metallo-tetrahydropyridine (or vice versa).
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Fragment A (Nucleophile): tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate. This vinyl boronate is stable and readily prepared from N-Boc-4-piperidone.
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Fragment B (Electrophile): 5-Bromo- or 5-Iodothiazole. These are commercially available or easily synthesized.[1]
Why this route? Direct lithiation of thiazole typically occurs at the C2 position. Accessing the C5-anion requires blocking C2 or using halogen-metal exchange on 5-bromothiazole. However, 5-metallated thiazoles (e.g., boronic acids) are prone to protodeboronation. Therefore, using the tetrahydropyridine as the nucleophile (boronate) and the thiazole as the electrophile (halide) is the most robust approach.
Figure 1: Retrosynthetic logic prioritizing the stability of the tetrahydropyridine boronate intermediate.
Part 3: Detailed Synthetic Protocol
Stage 1: Synthesis of the Vinyl Triflate Intermediate
Objective: Convert N-Boc-4-piperidone into the corresponding enol triflate.
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Reagents: N-Boc-4-piperidone, Lithium Diisopropylamide (LDA) or LiHMDS, N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2).
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Solvent: Anhydrous THF.
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Conditions: -78 °C to 0 °C.
Protocol:
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Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78 °C under nitrogen.
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Dropwise add N-Boc-4-piperidone (1.0 equiv) dissolved in THF. Stir for 1 hour to generate the lithium enolate.
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Add a solution of PhNTf2 (1.05 equiv) in THF.
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Allow the mixture to warm to 0 °C over 2 hours.
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Quench: Saturated aqueous NH₄Cl.
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Purification: Flash column chromatography (Hexanes/EtOAc). The product is an oil that solidifies upon storage.
Stage 2: Miyaura Borylation (Synthesis of the Boronate)
Objective: Convert the enol triflate into the pinacol boronate ester.
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Reagents: Enol Triflate (from Stage 1), Bis(pinacolato)diboron (B₂pin₂), KOAc, Pd(dppf)Cl₂·CH₂Cl₂.[2][3]
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Solvent: 1,4-Dioxane (degassed).
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Conditions: 80 °C, 4–12 hours.[4]
Table 1: Miyaura Borylation Reaction Matrix
| Component | Equiv. | Role | Critical Note |
| Enol Triflate | 1.0 | Substrate | Ensure high purity; residual PhNTf2 byproducts can poison catalyst. |
| B₂pin₂ | 1.1 | Boron Source | Excess ensures complete conversion. |
| Pd(dppf)Cl₂ | 0.03–0.05 | Catalyst | Robust catalyst for borylation; prevents deborylation. |
| KOAc | 3.0 | Base | Weak base is essential to prevent triflate hydrolysis before coupling. |
| 1,4-Dioxane | N/A | Solvent | Must be anhydrous and thoroughly degassed (sparge with Ar/N₂). |
Protocol:
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Combine enol triflate, B₂pin₂, KOAc, and Pd catalyst in a reaction vessel.
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Evacuate and backfill with nitrogen (3 cycles).
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Add degassed dioxane.
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Heat to 80 °C. Monitor by TLC/LCMS (Boronate spot is often less polar than triflate on silica, but stains poorly; use KMnO4).
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Workup: Filter through Celite, concentrate, and purify via rapid silica chromatography (deactivates on silica if left too long).
Stage 3: Suzuki-Miyaura Cross-Coupling
Objective: Couple the vinyl boronate with 5-bromothiazole.
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Reagents: Vinyl Boronate (Stage 2), 5-Bromothiazole, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃ (2M aq).
-
Solvent: DME/Water (3:1) or Dioxane/Water.[5]
-
Conditions: Reflux (80–100 °C) or Microwave (120 °C, 20 min).
Protocol:
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Dissolve Vinyl Boronate (1.0 equiv) and 5-Bromothiazole (1.0 equiv) in DME.
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Add Pd(PPh₃)₄ (5 mol%).
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Add aqueous Na₂CO₃ (2.0 equiv).
-
Degas vigorously.
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Heat to reflux for 6–12 hours.
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Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
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Purification: Column chromatography (Hexanes/EtOAc).
Stage 4: Deprotection (N-Boc Removal)
Objective: Reveal the secondary amine.
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Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.
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Protocol: Stir at room temperature for 1–2 hours. Concentrate in vacuo.
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Free Basing: If the HCl salt is not desired, redissolve in DCM and wash with sat. NaHCO₃.
Part 4: Process Visualization
Figure 2: Step-by-step synthetic workflow from commercial starting materials to the final scaffold.
Part 5: Troubleshooting & Optimization
1. Protodeboronation:
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Issue: The vinyl boronate converts back to the alkene or decomposes.
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Solution: Use Pd(dppf)Cl₂ specifically for the borylation step. The large bite angle of the dppf ligand stabilizes the intermediate. Avoid strong bases (like NaOH) in the borylation step; stick to KOAc.
2. Regioselectivity in Thiazole Coupling:
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Issue: If using 2,5-dibromothiazole, coupling may occur at C2.
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Solution: C2 is more reactive towards nucleophilic aromatic substitution, but in Suzuki coupling, oxidative addition often favors the more electron-deficient position. However, to guarantee C5 selectivity, use 5-bromothiazole (where C2 is H) or 2-amino-5-bromothiazole if the amino group is required.
3. Catalyst Poisoning:
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Issue: Thiazole sulfur can coordinate to Pd, poisoning the catalyst.
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Solution: Increase catalyst loading to 5–10 mol%. Use phosphine ligands with high affinity for Pd (e.g., XPhos or SPhos) if standard Pd(PPh₃)₄ fails.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Occhiato, E. G., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324-7330. Link (Note: While focusing on the 2-position, this paper establishes the stability and reactivity profiles of tetrahydropyridine boronates).
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Eastwood, P. R. (2000). A versatile synthesis of 4-substituted 1,2,3,6-tetrahydropyridines via a vinyl triflate intermediate. Tetrahedron Letters, 41(19), 3705-3708. Link
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Ohkubo, M., et al. (1995). Synthesis and biological activities of 5-substituted thiazole derivatives. Chemical and Pharmaceutical Bulletin, 43(9), 1497-1504. Link
Sources
- 1. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids | MDPI [mdpi.com]
- 2. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
